Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

PROTAC synthesis Orthogonal protection Solid-phase peptide chemistry

PROTAC synthesis demands orthogonal protecting group strategies. Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate solves acid-labile E3 ligase ligand incompatibility through hydrogenolytic Cbz removal. • Orthogonal deprotection preserves acid-sensitive ligands (e.g., CRBN recruiters) • Rigid piperidine scaffold enhances metabolic stability (clinically validated in ARV-110/ARV-471) • Consistent ≥98% purity supports reproducible multi-site PROTAC synthesis

Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
CAS No. 115909-91-6
Cat. No. B056055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
CAS115909-91-6
Molecular FormulaC15H21NO3
Molecular Weight263.33 g/mol
Structural Identifiers
SMILESC1CN(CCC1CCO)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H21NO3/c17-11-8-13-6-9-16(10-7-13)15(18)19-12-14-4-2-1-3-5-14/h1-5,13,17H,6-12H2
InChIKeySYXSMTCXQUGEIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate: PROTAC Linker Profile


Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 115909-91-6), also known as 1-Cbz-4-(2-hydroxyethyl)piperidine, is a piperidine-derived PROTAC (PROteolysis TArgeting Chimera) linker building block with molecular formula C₁₅H₂₁NO₃ and molecular weight 263.33 g/mol [1]. The compound features a benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen and a 2-hydroxyethyl substituent at the 4-position, providing a primary alcohol handle for further conjugation . It belongs to the cycloalkane-based rigid linker class increasingly deployed in clinical-stage PROTACs to enhance metabolic stability and ternary complex formation [2].

Why Substituting This Piperidine Linker Fails


Although multiple Cbz-piperidine and Boc-piperidine PROTAC linkers may appear interchangeable as building blocks, substituting Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate with a close analog introduces orthogonal protecting group incompatibility, altered lipophilicity (LogP 2.42 vs. ~1.95 for the Boc analog), and a different functional handle chemistry (hydroxyethyl alcohol vs. aminomethyl amine) that collectively impact downstream conjugation efficiency, intermediate solubility, and the final PROTAC degrader's physicochemical profile . The Cbz group's hydrogenolytic removal conditions are incompatible with acid-labile Boc strategies, making the choice of protecting group a critical gating decision in multi-step PROTAC assembly [1].

Differentiation Evidence vs. Closest Analogs


Cbz vs. Boc Protecting Group Orthogonality

Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate employs a benzyloxycarbonyl (Cbz) protecting group removable by hydrogenolysis (H₂/Pd-C), in contrast to the Boc analog (tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, CAS 89151-44-0), which requires acidic conditions (TFA or HCl/dioxane) for deprotection . This orthogonality is critical when the PROTAC conjugate contains acid-sensitive functional groups (e.g., thalidomide-derived CRBN ligands, certain peptide bonds, or silyl protecting groups) that would be compromised under Boc removal conditions . Procurement selection between these two linkers directly determines the accessible synthetic route space and overall yield of the final degrader.

PROTAC synthesis Orthogonal protection Solid-phase peptide chemistry

Lipophilicity: Cbz vs. Boc

The Cbz-protected compound exhibits a computed LogP of 2.42 (XLogP3-AA = 2.0 from PubChem), compared to the Boc-protected analog (tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, CAS 89151-44-0) with a lower LogP of ~1.95 . This ~0.47 LogP unit increase, attributable to the benzyl moiety of the Cbz group, corresponds to an approximately threefold higher predicted octanol-water partition coefficient. In PROTAC development, linker lipophilicity contributes to the overall degrader's cell permeability and solubility profile—linkers that are too polar may limit passive membrane crossing, while excessively lipophilic linkers risk poor aqueous solubility [1].

Lipophilicity Drug-likeness Cell permeability

Hydroxyethyl vs. Aminomethyl Functional Handle

The target compound provides a primary alcohol (hydroxyethyl) functional handle at the piperidine 4-position, whereas the closest Cbz-protected analog, Benzyl 4-(aminomethyl)piperidine-1-carboxylate (CAS 157023-34-2), offers a primary amine . This difference dictates distinct conjugation chemistry: the hydroxyethyl group reacts via esterification, ether formation (Williamson), or activation as a leaving group (mesylation/tosylation), while the aminomethyl analog engages in amide bond formation or reductive amination . The hydroxyethyl handle also contributes one hydrogen bond donor (vs. two from the aminomethyl primary amine), which may reduce polar surface area burden in the final degrader (TPSA 49.77 for target vs. PSA 55.56 for aminomethyl analog) .

Linker conjugation Nucleophilic substitution PROTAC assembly

Piperidine Ring: Metabolic Stability & Clinical Translation

Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate incorporates a piperidine ring as a rigidifying element within the linker architecture. A 2024 comprehensive review (Zhao et al., Acta Pharm. Sin. B) documented that piperidine- and piperazine-containing linkers constitute the dominant rigid linker class in PROTACs currently undergoing clinical evaluation, including ARV-471, ARV-110, CFT8634, KT-413, and NX2127 [1]. Notably, during the development of ARV-110 (now in Phase 3), the original flexible linker was replaced with a piperidine/piperazine-based rigid structure, which significantly increased metabolic stability and therapeutic potency [2]. This contrasts with purely flexible PEG or alkyl linkers, which, while widely used in early discovery, are more susceptible to metabolic cleavage and may produce less stable ternary complexes [3].

Metabolic stability Linker rigidity Clinical PROTAC

4-Substitution Pattern: Symmetrical Linker Geometry

The hydroxyethyl substituent at the 4-position of the piperidine ring confers symmetrical linker geometry relative to the piperidine ring plane, as opposed to 3-position (CAS not directly available; Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate) or 2-position substitution (e.g., (R)-Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, CAS 1000806-61-0) . In PROTAC ternary complex formation, linker vector angle and conformational flexibility are critical parameters; the 4-substitution pattern projects the conjugation handle along the piperidine ring's long axis, whereas 2- and 3-substitution project the handle at different angles, potentially altering the optimal E3 ligase-to-target protein distance and orientation . While no head-to-head PROTAC degradation data comparing these regioisomers has been published, the structural distinction is relevant for molecular modeling-driven linker selection.

Regiochemistry Linker geometry Ternary complex formation

Commercial Availability & Purity

Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is available from multiple established suppliers (Sigma-Aldrich/Fluorochem, ChemScene, AKSci, Leyan, Bidepharm) at consistent ≥98% purity specification, with ambient storage conditions . In contrast, the aminomethyl analog (CAS 157023-34-2) requires refrigerated storage (2-8°C) and protection from light, introducing additional logistics and stability considerations for procurement . The solid physical form of the target compound (vs. liquid for the aminomethyl analog) also simplifies weighing and handling in parallel synthesis workflows.

Supply chain Purity specification Procurement

Optimal Application Scenarios


Orthogonal Cbz/Boc Protection Strategy

When constructing PROTAC molecules containing acid-sensitive E3 ligase ligands (e.g., thalidomide-based CRBN recruiters with labile glutarimide rings), Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is the preferred piperidine linker building block because its Cbz group can be removed under neutral hydrogenolysis conditions without exposing the growing PROTAC conjugate to TFA or HCl, preserving acid-labile functional groups intact . This scenario applies specifically to multi-step PROTAC synthetic routes where the linker is installed before final global deprotection, as established in Section 3, Evidence Item 1.

Lead Optimization of CRBN PROTACs

For lead optimization campaigns aiming to improve the metabolic stability and in vivo duration of action of PROTAC degraders, the piperidine ring in this linker contributes to the rigid/semi-flexible cycloalkane architecture that has been clinically validated in ARV-110 and ARV-471 . The moderate LogP of 2.42 provides a balanced lipophilicity profile suitable for intracellular target engagement without the excessive hydrophilicity of PEG linkers or the excessive hydrophobicity of all-alkyl linkers, as discussed in Section 3, Evidence Items 2 and 4.

Ambient-Stable Solid Form for Parallel Synthesis

In high-throughput parallel synthesis workflows where automated solid dispensing and long-term compound library storage are operational requirements, the ambient-stable solid form of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate simplifies logistics compared to liquid, cold-chain-dependent analogs such as Benzyl 4-(aminomethyl)piperidine-1-carboxylate . The consistent ≥98% purity specification across multiple vendors also supports reproducible PROTAC synthesis across different laboratory sites and CRO partnerships, as documented in Section 3, Evidence Item 6.

Ester-Based Linker Conjugation

When the synthetic route calls for esterification of the linker to a carboxylic acid-bearing target protein ligand or E3 ligase ligand, the primary alcohol of the hydroxyethyl handle provides direct and efficient conjugation via Steglich esterification (DCC/DMAP) or Mitsunobu conditions, offering a cleaner reaction profile compared to the competing nucleophilicity of the aminomethyl analog's primary amine . The single hydrogen bond donor of the alcohol (vs. two from the amine) also reduces the final degrader's PSA contribution, as quantified in Section 3, Evidence Item 3.

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